molecular formula C8H11NOS B13271661 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol

2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol

Cat. No.: B13271661
M. Wt: 169.25 g/mol
InChI Key: FGOWLBYEGOEKQV-UHFFFAOYSA-N
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Description

2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol is a complex organic compound characterized by a unique structure that includes a cyclopenta[d][1,3]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a cyclopentadiene derivative, followed by oxidation to form the desired thiazole ring. The reaction conditions often require the use of a strong base and an oxidizing agent to facilitate the cyclization and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for additional chemical modifications and interactions, enhancing its versatility in various applications.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanol

InChI

InChI=1S/C8H11NOS/c10-5-4-8-9-6-2-1-3-7(6)11-8/h10H,1-5H2

InChI Key

FGOWLBYEGOEKQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CCO

Origin of Product

United States

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